Taiwanhomoflavone A

Vue d'ensemble

Description

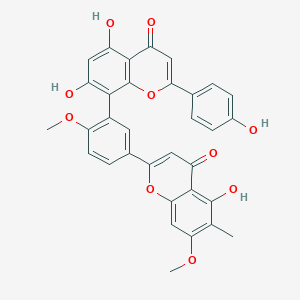

Taiwanhomoflavone A is a biflavonoid compound isolated from the stem of the plant Cephalotaxus wilsoniana . It is a dimer resulting from the coupling of 7,4’-dimethoxy-5-hydroxy-6-methylflavone and 5,7,4’-trihydroxyflavone, forming a bond between the methoxyphenyl ring and the chromene ring . This compound exhibits significant cytotoxic activity and has been studied for its potential anticancer properties .

Applications De Recherche Scientifique

Taiwanhomoflavone A has several scientific research applications:

Chemistry: It is studied for its unique biflavonoid structure and potential as a synthetic intermediate.

Industry: The compound’s unique chemical properties make it valuable for developing new pharmaceuticals and other bioactive compounds.

Mécanisme D'action

Target of Action

Taiwanhomoflavone A is a C-methylated biflavonoid that can be isolated from the stem of Cephalotaxus wilsoniana . It exhibits cytotoxic activity and shows anticancer activity . The primary targets of this compound are cancer cells, including KB, COLO-205, Hepa-3B, and Hela cancer cells .

Mode of Action

This compound interacts with its targets by exhibiting cytotoxic effects. It inhibits the proliferation of neoplasms , which are abnormal growths of tissue that can lead to cancer. The compound’s interaction with its targets results in changes at the cellular level, leading to the death of cancer cells .

Biochemical Pathways

It is known that the compound exhibits its effects through its cytotoxic activity . This suggests that this compound may interfere with the cellular processes necessary for the survival and proliferation of cancer cells.

Pharmacokinetics

It is known that the compound is a metabolite , suggesting that it is produced as a result of metabolic processes

Result of Action

The primary result of this compound’s action is the inhibition of neoplasm proliferation . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors. The compound’s cytotoxic activity results in the death of cancer cells .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound is isolated from the stem of Cephalotaxus wilsoniana , suggesting that its production and availability may be influenced by factors such as the growth conditions of the plant Additionally, the efficacy and stability of this compound may be affected by factors such as the pH and temperature of its environment

Analyse Biochimique

Biochemical Properties

Taiwanhomoflavone A interacts with various biomolecules in biochemical reactions. It is a dimer resulting from the coupling of 7,4’-dimethoxy-5-hydroxy-6-methylflavone and 5,7,4’-trihydroxyflavone

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It exhibits cytotoxic activity against KB epidermoid carcinoma, COLO-205 colon carcinoma, Hepa-3B hepatoma, and Hela cervix tumor cells

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Taiwanhomoflavone A involves the coupling of two flavonoid units. The specific synthetic routes and reaction conditions are not extensively documented in the literature. the preparation typically involves the use of organic solvents and catalysts to facilitate the coupling reaction.

Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from the stem of Cephalotaxus wilsoniana . The extraction process involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material. The extracted compound is then purified using chromatographic techniques.

Analyse Des Réactions Chimiques

Types of Reactions: Taiwanhomoflavone A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced flavonoid derivatives.

Comparaison Avec Des Composés Similaires

Ginkgetin: Another biflavonoid with similar anticancer and anti-inflammatory properties.

Amentoflavone: Known for its anti-inflammatory and anticancer activities.

Bilobetin: Exhibits anti-inflammatory effects through the regulation of pro-inflammatory gene expression.

Uniqueness: Taiwanhomoflavone A is unique due to its specific dimeric structure and the presence of methoxy and hydroxy groups, which contribute to its distinct biological activities . Its cytotoxic activity against a wide range of cancer cell lines sets it apart from other similar compounds .

Activité Biologique

Taiwanhomoflavone A is a biflavonoid compound derived from the plant species Cephalotaxus wilsoniana. This compound has garnered attention for its diverse biological activities, particularly in the context of antiviral, anticancer, and antioxidant properties. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activities. The molecular formula is C₁₅H₁₄O₇, and its structure includes multiple hydroxyl groups that enhance its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄O₇ |

| Molecular Weight | 302.27 g/mol |

| Solubility | Soluble in ethanol |

| Melting Point | 200-205 °C |

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties, particularly against SARS-CoV-2. It has been shown to bind effectively to the human angiotensin-converting enzyme 2 (hACE-2) receptor and the main protease (Mpro) of the virus, suggesting its potential as a therapeutic agent in COVID-19 treatment. In a study, it was reported that this compound forms polar contacts with GLU75 and interacts with GLU35 through pi interactions .

Anticancer Effects

This compound has demonstrated cytotoxic effects against various cancer cell lines. Studies have indicated that it induces apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways. For instance, it has been effective against breast cancer cell lines, showing a dose-dependent increase in cell death .

Antioxidant Properties

The compound also exhibits strong antioxidant activity. It scavenges free radicals and reduces oxidative stress markers in vitro. This property is crucial for preventing cellular damage associated with chronic diseases and aging.

Case Studies

- Antiviral Efficacy Against SARS-CoV-2 :

-

Cytotoxicity in Cancer Research :

- A study evaluated the effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed via flow cytometry analysis .

Summary of Research Findings

The following table summarizes key findings from research studies on this compound:

Propriétés

IUPAC Name |

5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-6-methyl-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H24O10/c1-15-25(41-3)14-28-31(32(15)39)23(38)13-27(42-28)17-6-9-24(40-2)19(10-17)29-20(35)11-21(36)30-22(37)12-26(43-33(29)30)16-4-7-18(34)8-5-16/h4-14,34-36,39H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHVWUXJPKVWAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was Taiwanhomoflavone A discovered, and what is its origin?

A2: this compound was first isolated from the stem of the plant Cephalotaxus wilsoniana in a study aiming to identify novel cytotoxic compounds. [] Its discovery was a result of bioassay-guided fractionation, where different fractions of the plant extract were tested for their ability to inhibit the growth of cancer cells.

Q2: What is the chemical structure of this compound?

A3: this compound is a C-methylated biflavonoid. [] While the exact spectroscopic data is not provided in the provided research excerpts, its structure elucidation was achieved through various spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and mass spectrometry.

Q3: What is the mechanism of action of this compound's cytotoxic activity?

A4: While this compound has demonstrated cytotoxic activity against several human cancer cell lines, including KB epidermoid carcinoma, COLO-205 colon carcinoma, Hepa-3B hepatoma, and Hela cervix tumor cells, [] its precise mechanism of action remains to be fully elucidated. Further research is needed to understand how this compound interacts with cellular components and signaling pathways to exert its cytotoxic effects.

Q4: Has this compound been tested in any animal models or clinical trials?

A4: The provided research excerpts do not mention any animal studies or clinical trials conducted with this compound. Further research, including preclinical studies in animal models, is crucial to assess its safety, efficacy, and pharmacokinetic properties before any potential clinical applications can be considered.

Q5: Are there any known structural analogs of this compound that exhibit similar biological activities?

A6: Research indicates that certain structural features of this compound, particularly its flavonoid structure, are shared by other compounds that have shown antiplatelet effects and potential interactions with cyclooxygenase-1 (COX-1). [] For instance, compounds like apigenin, cycloheterophyllin, broussoflavone F, and quercetin, which share structural similarities with this compound, have been suggested to potentially interfere with COX-1 activity. [] This information highlights the importance of structure-activity relationship (SAR) studies to explore how modifications to the this compound scaffold could impact its biological activities and potentially lead to the development of more potent and selective compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.